Rhodamine 800

Description

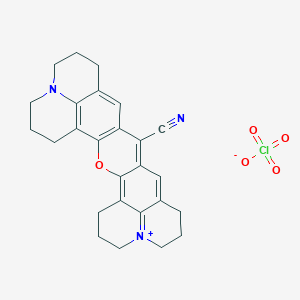

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N3O.ClHO4/c27-15-22-20-13-16-5-1-9-28-11-3-7-18(23(16)28)25(20)30-26-19-8-4-12-29-10-2-6-17(24(19)29)14-21(22)26;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACOCUMLBPNDIN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143686 | |

| Record name | Rhodamine 800 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101027-54-7, 137993-41-0 | |

| Record name | Rhodamine 800 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101027547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine 800 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodamine 800 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Rhodamine 800

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 800 (Rh800) is a near-infrared (NIR) fluorescent dye belonging to the xanthene family.[1][2] Its absorption and emission spectra in the red to NIR region make it particularly valuable for biological applications, as it helps to minimize interference from the natural autofluorescence of biological samples.[3][4] This property, combined with its use as a laser dye, makes this compound a significant tool in various research fields, including fluorescence microscopy, flow cytometry, and diagnostics.[5] This guide provides an in-depth overview of its core photophysical properties, the experimental protocols used for their determination, and a generalized workflow for its application.

Core Photophysical Properties

The photophysical characteristics of this compound, such as its absorption and emission maxima, fluorescence lifetime, and quantum yield, are highly dependent on its solvent environment. The quantitative data gathered from various studies are summarized below for easy comparison.

Table 1: General Photophysical Data for this compound

| Property | Value | Solvent | Source |

| Absorption Maximum (λ_abs) | 682 nm | Ethanol | |

| 681 nm | - | ||

| 683 nm | Acetone | ||

| 696 nm | DMSO | ||

| Emission Maximum (λ_em) | 704 nm | - | |

| 703 nm | - | ||

| 700 nm | Ethanol | ||

| Molar Absorptivity (ε) | 113,000 M⁻¹cm⁻¹ | Ethanol |

Table 2: Solvent-Dependent Fluorescence Lifetime and Quantum Yield of this compound

| Solvent/Medium | Fluorescence Lifetime (τ) | Quantum Yield (Φ_f) | Source |

| Ethanol | - | 0.25 | |

| Phosphate-Buffered Saline (PBS) | 0.68 ns (single exponential) | - | |

| Human Plasma | 1.90 ns (mean, multi-exponential) | - | |

| Whole Blood | 1.86 ns (mean) | - | |

| Albumin Solution | 1.80 ns (mean, multi-exponential) | - |

The fluorescence intensity of this compound is known to decrease significantly when the solvent is changed from an organic solvent like acetone to water. The increase in fluorescence lifetime when moving from a simple buffer like PBS to complex biological media such as plasma or blood suggests that the dye binds to proteins like albumin.

Experimental Protocols

The determination of this compound's photophysical properties involves several key spectroscopic techniques. The methodologies for these are detailed below.

Absorption and Emission Spectroscopy

This protocol is fundamental for determining the absorption and emission maxima (λ_max) of a fluorophore.

-

Objective: To measure the wavelengths at which this compound maximally absorbs and emits light.

-

Instrumentation: A UV-Visible spectrophotometer for absorbance and a spectrofluorometer for emission.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound by dissolving it in a high-purity solvent (e.g., ethanol, DMSO). Dilute this stock solution to a working concentration, typically in the micromolar range, ensuring the absorbance at the peak wavelength is within the linear range of the instrument (usually < 0.1) to avoid inner filter effects.

-

Absorption Spectrum Measurement: Place the diluted sample in a quartz cuvette. Scan a range of wavelengths (e.g., 500-800 nm) using the spectrophotometer to find the wavelength of maximum absorbance.

-

Emission Spectrum Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (e.g., 682 nm). Record the fluorescence emission over a longer wavelength range (e.g., 690-850 nm) to determine the emission peak.

-

Fluorescence Quantum Yield (Φ_f) Determination

The quantum yield quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.

-

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

-

Instrumentation: Spectrofluorometer and UV-Visible spectrophotometer.

-

Methodology (Relative Method):

-

Standard Selection: Choose a stable reference dye with a well-documented quantum yield and spectral overlap with this compound. For red-emitting dyes, standards like Rhodamine 101 or Cresyl Violet are often used.

-

Absorbance Matching: Prepare solutions of both the this compound sample and the standard in the same solvent. Adjust their concentrations so that their absorbances are closely matched (typically < 0.1) at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra for both the sample and the standard, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculation: The quantum yield is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

-

Absolute Method: Alternatively, an absolute method using an integrating sphere can be employed. This technique directly measures all photons emitted by the sample, providing a direct calculation of the quantum yield without the need for a reference standard.

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.

-

Objective: To measure the decay kinetics of this compound's fluorescence.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer.

-

Methodology (TCSPC):

-

Instrumentation Setup: A TCSPC setup includes a high-repetition-rate pulsed light source (e.g., a picosecond laser diode) tuned to the excitation wavelength of this compound, a sensitive single-photon detector, and timing electronics.

-

Data Acquisition: The sample is excited by the laser pulses. The detector records the arrival time of individual emitted photons relative to the excitation pulse. This process is repeated millions of times to build a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential or multi-exponential model to extract the fluorescence lifetime(s). For instance, the decay of this compound in PBS is fitted to a single exponential, while in plasma, a multi-exponential model is required to account for different binding states.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for a typical fluorescence-based experiment using this compound, from initial sample preparation to final data analysis.

References

An In-depth Technical Guide to the Synthesis and Derivatives of Rhodamine 800

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Rhodamine 800 and its derivatives, tailored for researchers, scientists, and professionals in drug development. This document delves into the synthetic methodologies, key experimental protocols, and the physicochemical properties of these near-infrared (NIR) fluorescent dyes.

Introduction to this compound

Synthesis of Rhodamine Derivatives

The synthesis of rhodamine derivatives often follows established chemical routes, which can be adapted to produce a variety of analogues with tailored properties. Common synthetic strategies include the condensation of aminophenols with anhydrides or, for asymmetric rhodamines, the use of phthalaldehydic acids to ensure regioselectivity.[3] Modifications to the xanthene core, such as the introduction of silicon or other heteroatoms, have led to the development of Si-rhodamines (SiR) and other derivatives with significantly red-shifted spectra.[4]

General Experimental Workflow for Rhodamine Derivative Synthesis

The synthesis of a rhodamine derivative typically involves a multi-step process that begins with the preparation of key intermediates, followed by a condensation reaction to form the xanthene core, and concludes with purification. The following diagram illustrates a generalized workflow.

Caption: Generalized workflow for the synthesis of a rhodamine derivative.

Detailed Experimental Protocol: Synthesis of a Near-Infrared Si-Rhodamine Derivative

This protocol is adapted from the synthesis of silicon-containing rhodamine dyes, which are close structural and spectral analogues of this compound.

Materials:

-

Substituted 2-bromoaniline precursor

-

Dichlorodimethylsilane

-

n-Butyllithium (n-BuLi)

-

Anhydride or ester electrophile

-

Anhydrous tetrahydrofuran (THF)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Synthesis of the bis(5-amino-2-bromophenyl)silane intermediate:

-

To a solution of the substituted 3-bromoaniline in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add dichlorodimethylsilane dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH4Cl.

-

Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Formation of the Si-rhodamine core:

-

To a solution of the bis(5-amino-2-bromophenyl)silane intermediate in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of the desired anhydride or ester electrophile in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with saturated aqueous NaHCO3.

-

Extract the product with DCM, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

-

Purification of the Si-rhodamine derivative:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

-

Further purification can be achieved by preparative high-performance liquid chromatography (HPLC) if necessary.

-

-

Characterization:

-

Confirm the structure of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

-

Determine the photophysical properties by measuring the absorption and emission spectra, quantum yield, and molar extinction coefficient.

-

Quantitative Data of this compound and Derivatives

The photophysical properties of rhodamine dyes are crucial for their application as fluorescent probes. The following tables summarize key quantitative data for this compound and some of its derivatives.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | 682 nm | Methanol | [5] |

| Emission Maximum (λem) | 712 nm | Methanol | |

| Molar Extinction Coefficient (ε) | Not Reported | - | - |

| Fluorescence Quantum Yield (Φ) | Not Reported | - | - |

Table 2: Comparison of Spectroscopic Properties of Selected Rhodamine Derivatives

| Derivative Name | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |

| Rhodamine B | 554 | 577 | 0.31 | Ethanol | |

| Rhodamine 6G | 530 | 550 | 0.95 | Ethanol | |

| Si-Rhodamine (SiR) | ~640-660 | ~660-680 | ~0.4 | Various | |

| Changsha NIR Dyes | ~680-700 | ~700-720 | ~0.2-0.3 | Various |

Applications and Signaling Pathways

The primary application of this compound and its derivatives is in fluorescence imaging, particularly for the visualization of mitochondria in living cells. This localization is not based on a specific signaling pathway in the traditional sense, but rather on the physicochemical properties of the dye and the biological properties of the mitochondria.

Mechanism of Mitochondrial Staining

Cationic and lipophilic rhodamine dyes accumulate in the mitochondria of living cells due to the negative mitochondrial membrane potential. The following diagram illustrates this process.

Caption: Mechanism of mitochondrial staining by this compound.

Conclusion

This compound and its derivatives are powerful tools for near-infrared fluorescence imaging. While a specific, detailed synthesis protocol for this compound is not widely available in the public domain, the general principles of rhodamine synthesis can be applied to create a diverse range of analogues with tailored photophysical properties. The development of Si-rhodamines and other NIR derivatives has significantly expanded the capabilities of fluorescence imaging, enabling deeper tissue penetration and reduced background interference. The primary application of these dyes remains the visualization of mitochondria, a process driven by the electrochemical potential across the mitochondrial membrane. Further research into novel synthetic routes and the exploration of new biological targets will continue to enhance the utility of this important class of fluorescent probes.

References

- 1. adipogen.com [adipogen.com]

- 2. Triarylmethane dye ethynologue with a fused julolidine motif as a compact dye in the near infrared range - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. WO2017059308A1 - Methods for synthesizing rhodamine dyes - Google Patents [patents.google.com]

- 4. Development of an Si-rhodamine-based far-red to near-infrared fluorescence probe selective for hypochlorous acid and its applications for biological imaging. | Semantic Scholar [semanticscholar.org]

- 5. This compound | TargetMol [targetmol.com]

Unveiling the Emissive Potential of Rhodamine 800: A Technical Guide to Quantum Yield Determination in Diverse Solvents

For Immediate Release

This technical guide provides an in-depth exploration of the fluorescence quantum yield of Rhodamine 800 across a range of solvents. Aimed at researchers, scientists, and professionals in drug development, this document furnishes a comprehensive summary of quantitative data, detailed experimental protocols for quantum yield determination, and visual workflows to elucidate the underlying processes.

Introduction: The Significance of this compound in Advanced Research

This compound, a near-infrared (NIR) fluorescent dye, has garnered significant attention in various scientific and biomedical applications. Its emission profile in the NIR region is particularly advantageous for deep-tissue imaging and in vivo studies, as it minimizes interference from autofluorescence of biological tissues. The efficiency of its fluorescence, quantified by the fluorescence quantum yield (Φf), is a critical parameter that dictates its sensitivity and performance as a fluorescent probe. This guide delves into the solvent-dependent nature of this compound's quantum yield, a crucial consideration for optimizing its use in diverse experimental settings.

Quantitative Analysis of this compound Quantum Yield

The fluorescence quantum yield of this compound exhibits marked sensitivity to the surrounding solvent environment. This solvent dependency stems from a variety of factors, including solvent polarity, viscosity, and the ability of the solvent to form hydrogen bonds, all of which can influence the non-radiative decay pathways of the excited state. A comprehensive understanding of these effects is paramount for the rational design of experiments and the development of novel applications.

Below is a compilation of reported quantum yield values for this compound in various solvents.

| Solvent | Quantum Yield (Φf) | Reference(s) |

| Absolute Ethanol | 0.25 | [1] |

| Phosphate-Buffered Saline (PBS) | 0.038 (3.8%) | [2] |

Note: The available quantitative data for the quantum yield of this compound in a wide range of organic solvents is limited in the current literature. The table will be updated as more data becomes available.

One study investigated the photoluminescence of this compound in ethanol, methanol, and cyclopentanol. While not providing absolute quantum yield values for all, it was observed that the photoluminescence intensity was lowest in ethanol and highest in cyclopentanol, indicating a variation in quantum yield across these solvents[3]. In aqueous solutions, this compound is known to form dimers, which can quench fluorescence and complicate quantum yield measurements[2]. The dye is soluble in dimethyl sulfoxide (DMSO) and methanol.

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield is a meticulous process that can be approached through two primary methodologies: the relative method and the absolute method.

Relative Method of Quantum Yield Determination

The relative method, also known as the comparative method, involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

Experimental Workflow:

Caption: Workflow for the relative determination of fluorescence quantum yield.

Detailed Protocol:

-

Selection of a Standard: Choose a fluorescent standard with a well-established quantum yield and with absorption and emission spectra that overlap with those of this compound. For this compound, with its NIR emission, cresyl violet or Rhodamine 101 can be suitable standards when working in ethanol.

-

Preparation of Solutions: Prepare a series of five to six dilute solutions of both the this compound sample and the standard in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all the prepared solutions. Record the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The relationship should be linear. Determine the slope of the straight line for both the sample (Grad_X) and the standard (Grad_S).

-

Calculate the quantum yield of the sample (Φ_X) using the following equation:

Φ_X = Φ_S * (Grad_X / Grad_S) * (n_X^2 / n_S^2)

where Φ_S is the quantum yield of the standard, and n_X and n_S are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

Absolute Method of Quantum Yield Determination

The absolute method directly measures the number of photons emitted by the sample relative to the number of photons absorbed, typically using an integrating sphere.

Experimental Workflow:

Caption: Workflow for the absolute determination of fluorescence quantum yield using an integrating sphere.

Detailed Protocol:

-

Instrument Setup: A spectrofluorometer equipped with an integrating sphere is required. The integrating sphere captures all the light scattered and emitted from the sample.

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the integrating sphere. Measure the spectrum of the excitation light as it scatters within the sphere. This provides a baseline measurement of the excitation profile.

-

Sample Measurement: Replace the blank with the cuvette containing the this compound solution. Measure the spectrum again. This measurement will show a peak corresponding to the scattered excitation light (attenuated due to absorption by the sample) and the fluorescence emission from the sample at longer wavelengths.

-

Data Analysis:

-

Calculate the number of absorbed photons by subtracting the integrated area of the scattered excitation peak of the sample from that of the blank.

-

Determine the number of emitted photons by integrating the area under the fluorescence emission peak of the sample, after correcting for the spectral response of the detection system.

-

The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.

-

Signaling Pathways and Logical Relationships

While this compound is primarily a fluorescent probe and not directly involved in intracellular signaling pathways in the way a drug molecule might be, its application in biological research is often to visualize or quantify processes that are part of such pathways. For instance, its use in monitoring mitochondrial membrane potential is a key indicator of cell health and apoptosis, which are integral to numerous signaling cascades.

The logical relationship in its application can be depicted as follows:

Caption: Logical workflow for using this compound to monitor biological processes.

Conclusion

The fluorescence quantum yield of this compound is a critical parameter that is highly dependent on the solvent environment. This guide provides a foundational understanding of the reported quantum yield values and detailed methodologies for their determination. For researchers and professionals in drug development, a precise understanding and accurate measurement of the quantum yield of this compound in relevant solvent systems are essential for leveraging its full potential as a powerful near-infrared fluorescent probe. Further research is warranted to expand the database of this compound quantum yields in a broader array of solvents to facilitate its wider application.

References

The Molar Extinction Coefficient of Rhodamine 800: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 800, a near-infrared (NIR) fluorescent dye, is a critical tool in a myriad of research and development applications, from cellular imaging to in vivo diagnostics. Its utility is fundamentally linked to its photophysical properties, chief among them being its molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a specific wavelength. This technical guide provides an in-depth overview of the molar extinction coefficient of this compound, including reported values in different solvents, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Quantitative Data on Molar Extinction Coefficient

The molar extinction coefficient of this compound is highly dependent on the solvent environment due to solvatochromic effects that influence the electronic structure of the dye. The values reported in the literature can vary, reflecting differences in experimental conditions and solvents. Below is a summary of available data.

| Solvent | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Wavelength (λmax) (nm) |

| Ethanol | 113,000 | 682 |

| Ethanol | 188,000 | ~680 |

Note: The conflicting values for ethanol highlight the importance of precise experimental control and reporting when determining and using molar extinction coefficients.

Experimental Protocol for Determining the Molar Extinction Coefficient

The determination of the molar extinction coefficient is based on the Beer-Lambert Law, which states a linear relationship between absorbance and the concentration of an absorbing species.

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (mol/L or M)

-

l is the path length of the cuvette (typically 1 cm)

Materials and Equipment

-

This compound powder

-

Spectrophotometer (UV-Vis or Vis-NIR)

-

Analytical balance

-

Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL)

-

Micropipettes

-

Quartz or glass cuvettes with a 1 cm path length

-

Spectroscopy-grade solvents (e.g., ethanol, methanol, DMSO, water)

Methodology

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of this compound powder using an analytical balance.

-

Dissolve the powder in a known volume of the desired spectroscopy-grade solvent in a volumetric flask to create a concentrated stock solution. For example, dissolve 1 mg of this compound (Molecular Weight: 495.95 g/mol ) in 10 mL of ethanol to get a stock solution of approximately 2.016 x 10⁻⁴ M.

-

-

Preparation of Serial Dilutions:

-

Perform a series of precise dilutions of the stock solution to create a set of standards with decreasing concentrations. For instance, prepare five standards with concentrations ranging from approximately 1 µM to 10 µM. Use volumetric flasks and micropipettes to ensure accuracy.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (approximately 650-700 nm).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance spectrum for each of the prepared standard solutions.

-

Identify the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

-

Data Analysis:

-

Record the absorbance value at λmax for each standard solution.

-

Create a calibration curve by plotting the absorbance at λmax (y-axis) versus the molar concentration (x-axis) for the standard solutions.

-

Perform a linear regression analysis on the data points. The plot should yield a straight line that passes through the origin, in accordance with the Beer-Lambert Law.

-

The slope of the linear regression line is equal to the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the molar extinction coefficient.

Caption: Workflow for determining the molar extinction coefficient.

Considerations for Accurate Measurement

-

Solvent Purity: Use high-purity, spectroscopy-grade solvents to avoid interference from impurities.

-

Dye Purity: The purity of the this compound powder will directly affect the accuracy of the calculated molar extinction coefficient.

-

Concentration Range: Ensure that the concentrations of the standard solutions fall within the linear range of the spectrophotometer's detector. Absorbance values should ideally be between 0.1 and 1.0.

-

Cuvette Handling: Use clean, unscratched cuvettes. Ensure proper orientation of the cuvette in the spectrophotometer.

-

Aggregation: At high concentrations, this compound may form aggregates, which can alter the absorption spectrum and lead to deviations from the Beer-Lambert Law. It is crucial to work with dilute solutions.

-

Photostability: this compound is light-sensitive. Prepare solutions fresh and protect them from prolonged exposure to light to prevent photobleaching.

By following this comprehensive guide, researchers can accurately determine the molar extinction coefficient of this compound in their specific experimental context, ensuring the reliability and reproducibility of their fluorescence-based assays and imaging studies.

Unveiling the Dynamics of a Near-Infrared Fluorophore: A Technical Guide to Rhodamine 800 Fluorescence Lifetime Measurements

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies for measuring the fluorescence lifetime of Rhodamine 800 (Rh800), a near-infrared (NIR) dye with significant applications in biomedical research and clinical diagnostics. Understanding the fluorescence lifetime of Rh800 is crucial for its effective use in various advanced fluorescence-based techniques, including fluorescence lifetime imaging (FLIM) and fluorescence polarization assays. This document provides a comprehensive overview of Rh800's photophysical properties, detailed experimental protocols for lifetime measurements, and a summary of key quantitative data to facilitate its application in laboratory and clinical settings.

Core Concepts in Fluorescence Lifetime

Fluorescence lifetime (τ) is an intrinsic property of a fluorophore, representing the average time it spends in the excited state before returning to the ground state by emitting a photon.[1][2] This parameter is highly sensitive to the fluorophore's local microenvironment, including factors like solvent polarity, temperature, viscosity, and the presence of quenchers.[1][2] Unlike fluorescence intensity, lifetime measurements are generally independent of fluorophore concentration and excitation intensity, offering a more robust and quantitative analytical approach.[1]

Quantitative Analysis of this compound Fluorescence Lifetime

The fluorescence lifetime of this compound exhibits significant variation depending on its environment. These changes can be leveraged to probe biological systems, for instance, by monitoring binding events to proteins like albumin. The following tables summarize the reported fluorescence lifetime values for this compound in different media.

| Medium | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (τ) | Measurement Technique |

| Phosphate-Buffered Saline (PBS) | 610 | > 660 | 0.68 ns (single-exponential) | Frequency-Domain |

| Human Plasma | 610 | > 660 | 1.90 ns (mean), with components of 2.89 ns and 1.48 ns | Frequency-Domain |

| Whole Blood | 610 | 710 | 1.86 ns (mean), with components of 5.17 ns and 1.67 ns | Frequency-Domain |

| Human Serum Albumin | 610 | > 660 | 1.80 ns (mean), with components of 3.30 ns and 0.95 ns | Frequency-Domain |

| Red Blood Cell Ghosts | 610 | 710 | 1.69 ns (mean), with components of 4.36 ns and 1.19 ns | Frequency-Domain |

| Water | Not Specified | Not Specified | 0.73 ns | Time-Resolved Absorption |

| Absolute Ethanol | Not Specified | Not Specified | Not explicitly stated, but used as a reference. | Not Specified |

| PMMA (low concentration) | 625 | 710 | 2.39 ns | Time-Correlated Single Photon Counting |

| PMMA (high concentration) | 625 | 710 | 0.86 ns | Time-Correlated Single Photon Counting |

Table 1: Fluorescence Lifetime of this compound in Various Media.

Experimental Protocols for Fluorescence Lifetime Measurement

The two primary techniques for measuring fluorescence lifetime are Time-Correlated Single Photon Counting (TCSPC) and Frequency-Domain (FD) fluorometry.

Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive method that measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, from which the fluorescence lifetime can be calculated.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the sample should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or silica nanoparticles) or a reference dye with a very short, known lifetime. The IRF characterizes the temporal profile of the excitation pulse and the response of the detection system.

-

Data Acquisition:

-

Excite the this compound sample with a high-repetition-rate pulsed light source (e.g., a laser diode or a Ti:Sapphire laser). For this compound, an excitation wavelength around 682 nm is optimal.

-

Set the emission monochromator to the peak emission wavelength of this compound (around 704 nm).

-

Collect photons using a single-photon sensitive detector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD).

-

The "start" signal for the timing electronics is typically a synchronization signal from the light source, and the "stop" signal is the detected photon from the sample. To avoid "pile-up" distortion, the photon detection rate should be kept low (typically <5% of the laser repetition rate).

-

-

Data Analysis:

-

Construct a histogram of the photon arrival times.

-

Perform a deconvolution of the measured fluorescence decay with the IRF to obtain the true fluorescence decay.

-

Fit the deconvoluted decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

-

Frequency-Domain (FD) Fluorometry

In the frequency-domain method, the sample is excited with intensity-modulated light. The fluorescence emission will also be modulated at the same frequency but will be phase-shifted and demodulated relative to the excitation. The fluorescence lifetime can be calculated from the phase shift (τ_p) and the demodulation factor (τ_m).

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: As with TCSPC, prepare a dilute solution of this compound.

-

Reference Measurement: Measure the phase and modulation of a reference compound with a known, stable lifetime or a scattering solution (which has zero lifetime). This is used to correct for instrument-induced phase shifts and demodulation.

-

Data Acquisition:

-

Excite the this compound sample with a light source whose intensity is modulated at a high frequency (typically in the megahertz range).

-

The emitted fluorescence is detected by a photomultiplier tube, and its phase and modulation are compared to the excitation light.

-

These measurements are typically performed over a range of modulation frequencies.

-

-

Data Analysis:

-

Calculate the phase lifetime (τ_p) and the modulation lifetime (τ_m) at each frequency.

-

For a single-exponential decay, τ_p and τ_m will be independent of the modulation frequency and equal to the fluorescence lifetime. For multi-exponential decays, these values will vary with frequency, and more complex analysis is required to resolve the lifetime components.

-

Factors Influencing this compound Fluorescence Lifetime

Several factors can significantly alter the fluorescence lifetime of this compound, making it a sensitive probe for its local environment.

Logical Relationship of Influencing Factors:

-

Solvent Polarity and Viscosity: The polarity of the solvent can affect the energy levels of the excited state, influencing the rates of radiative and non-radiative decay. Increased solvent viscosity can restrict molecular motion, often leading to a longer fluorescence lifetime.

-

Binding to Macromolecules: As demonstrated in the provided data, the binding of this compound to proteins like albumin significantly increases its fluorescence lifetime. This is attributed to the more rigid environment and protection from solvent-mediated quenching upon binding.

-

Quenching: The presence of quenching agents, such as molecular oxygen or heavy atoms, can provide additional non-radiative decay pathways, leading to a shorter fluorescence lifetime.

-

Aggregation: At high concentrations, this compound can form non-fluorescent or weakly fluorescent dimers and higher-order aggregates, which can lead to a decrease in the measured fluorescence lifetime.

Applications in Research and Drug Development

The sensitivity of this compound's fluorescence lifetime to its environment makes it a valuable tool in various applications:

-

Fluorescence Lifetime Imaging (FLIM): FLIM provides contrast based on the fluorescence lifetime at each pixel in an image, offering insights into the local environment within cells and tissues. This compound is suitable for FLIM studies in the NIR window, where tissue autofluorescence is reduced.

-

Biosensing: Changes in the fluorescence lifetime of this compound upon binding to a target analyte can be used for quantitative sensing applications.

-

Drug Delivery and Pharmacokinetics: By conjugating this compound to drugs or drug carriers, its fluorescence lifetime can be used to monitor drug release and biodistribution.

-

High-Throughput Screening: Lifetime-based assays can be more robust than intensity-based assays for high-throughput screening, as they are less susceptible to artifacts from compound autofluorescence and quenching.

This guide provides a foundational understanding of this compound fluorescence lifetime measurements. For specific applications, further optimization of experimental parameters and data analysis methods will be necessary.

References

An In-depth Technical Guide to the Spectroscopic Properties of Rhodamine 800

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the absorption and emission spectral properties of Rhodamine 800 (Rh800), a near-infrared (NIR) fluorescent dye. Its applications are extensive in various biotechnology fields, including fluorescence microscopy, flow cytometry, and as a probe for mitochondrial membrane potential.[1] The dye's absorption and emission in the red to near-infrared region make it particularly valuable for biological applications, as it minimizes autofluorescence from endogenous molecules.[2][3]

Photophysical Properties of this compound

The photophysical characteristics of this compound are highly dependent on its local environment, particularly the solvent. These properties are summarized below.

Spectral Characteristics in Various Solvents

The absorption and emission maxima of this compound exhibit shifts depending on the solvent's polarity and viscosity. This solvatochromism is a key consideration for its use in different experimental systems.

| Solvent/Medium | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift (nm) | Reference |

| General | 682 nm | 704 nm | 22 nm | [4] |

| Ethanol (absolute) | 682 nm | - | - | [5] |

| Methanol | - | 708 nm | - | |

| Cyclopentanol | - | 716 nm | - | |

| Dimethyl sulfoxide (DMSO) | ~680 nm | ~705 nm | ~25 nm | |

| Phosphate-Buffered Saline (PBS) | >650 nm | No appreciable shift from plasma/blood | - | |

| Plasma | >650 nm | No appreciable shift from PBS | - | |

| Whole Blood | >650 nm | No appreciable shift from PBS | - |

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters that define the efficiency and temporal characteristics of this compound's fluorescence.

| Solvent/Medium | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Reference |

| Ethanol (absolute) | 0.25 | - | |

| Phosphate-Buffered Saline (PBS) | - | 0.68 ns (single-exponential decay) | |

| Plasma | - | 1.90 ns (mean lifetime, two-component decay of 2.89 ns and 1.48 ns) | |

| Whole Blood | - | 1.86 ns (mean lifetime) | |

| Albumin (in solution) | - | 1.80 ns (mean lifetime, two-component decay of 3.30 ns and 0.95 ns) |

Experimental Protocols

Accurate determination of the spectral properties of this compound requires precise experimental procedures. The following are detailed methodologies for key measurements.

Absorption and Steady-State Fluorescence Spectroscopy

This protocol outlines the standard procedure for measuring the absorption and emission spectra of this compound.

Objective: To determine the wavelengths of maximum absorption and emission.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, DMSO, PBS)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in the desired solvent. From the stock, create a dilute working solution. To avoid inner filter effects, the absorbance of the sample at the excitation wavelength should be kept below 0.1.

-

Absorption Spectrum Measurement:

-

Calibrate the spectrophotometer using the solvent as a blank.

-

Fill a quartz cuvette with the this compound solution.

-

Scan a wavelength range (e.g., 400-800 nm) to obtain the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Emission Spectrum Measurement:

-

Calibrate the spectrofluorometer.

-

Set the excitation wavelength to the determined λ_abs.

-

Scan the emission wavelengths over a range that covers the expected emission (e.g., 650-850 nm).

-

The resulting spectrum will show the fluorescence emission profile, from which the wavelength of maximum emission (λ_em) can be determined. For measurements in highly scattering media like whole blood, a front-face illumination and detection geometry is recommended to minimize artifacts.

-

Relative Fluorescence Quantum Yield Determination

The quantum yield of this compound can be determined relative to a well-characterized standard.

Objective: To calculate the fluorescence quantum yield of this compound relative to a standard.

Materials:

-

This compound solution (sample)

-

Standard fluorophore solution with known quantum yield (e.g., Cresyl Violet in ethanol, Φf = 0.58)

-

UV-Vis spectrophotometer

-

Spectrofluorometer with spectral correction capabilities

Methodology:

-

Prepare Solutions: Prepare solutions of both the standard and this compound in the same solvent. The absorbance of each solution at its respective excitation wavelength should be matched and kept below 0.1.

-

Measure Absorbance: Record the absorbance of both the standard and the sample at the excitation wavelength to be used for fluorescence measurements.

-

Measure Emission Spectra:

-

Excite the standard solution at its absorption maximum and record the spectrally corrected emission spectrum.

-

Excite the this compound solution at its absorption maximum and record its spectrally corrected emission spectrum.

-

-

Calculate Integrated Fluorescence Intensity: Determine the integrated area under the emission curves for both the standard (A_std) and the sample (A_smp).

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_smp):

Φ_smp = Φ_std * (A_smp / A_std) * (Abs_std / Abs_smp) * (n_smp² / n_std²)

Where:

-

Φ is the quantum yield.

-

A is the integrated area under the emission spectrum.

-

Abs is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent. (If the same solvent is used, this term cancels out).

-

Fluorescence Lifetime Measurement

Fluorescence lifetime can be measured using frequency-domain techniques.

Objective: To determine the fluorescence lifetime of this compound.

Methodology (based on frequency-domain fluorometry):

-

Instrumentation: Utilize a frequency-domain fluorometer. The excitation source described for this compound lifetime measurements is the 610 nm fundamental output of a Rhodamine 6G dye laser, synchronously pumped by a mode-locked argon ion laser.

-

Excitation and Emission: Excite the sample at 610 nm. Observe the emission at a specific wavelength (e.g., 710 nm) using an interference filter.

-

Data Acquisition: The high-frequency modulated excitation light results in a phase shift and demodulation of the emitted fluorescence. These phase angles and modulations are measured at multiple frequencies. A scattering solution is used as a zero-lifetime reference.

-

Data Analysis: The acquired phase and modulation data are fitted to decay models (e.g., single or multi-exponential) to determine the fluorescence lifetime(s).

Visualizations: Workflows and Principles

The following diagrams illustrate the experimental workflows and fundamental principles associated with the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis of this compound.

Caption: Simplified Jablonski diagram for this compound fluorescence.

Caption: Workflow for relative quantum yield measurement.

References

- 1. AAT Bioquest: The spectra of Rhodamine dyes [aatbioquest.blogspot.com]

- 2. Fluorescence Properties of this compound in Whole Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence properties of this compound in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Properties of Rhodamine 800 in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of Rhodamine 800 (Rh800), a near-infrared (NIR) fluorescent dye, with a specific focus on its behavior in aqueous environments. Given its low toxicity, high photostability, and emission profile in the red spectral range, Rh800 is a valuable tool in various biomedical applications, including fluorescence microscopy, flow cytometry, and as a probe for mitochondrial membrane potential.[1][2][3]

Core Spectral Properties

This compound's spectral properties are highly sensitive to its local environment, including solvent polarity and dye concentration. In aqueous solutions, its behavior is primarily governed by an equilibrium between its monomeric and dimeric forms.

The monomeric form of this compound exhibits absorption and emission maxima in the near-infrared region, making it suitable for applications in biological systems where minimizing autofluorescence is critical.[4] The typical excitation peak is around 682 nm, with an emission peak at approximately 704 nm.[5] However, in aqueous solutions, the emission wavelength can be tuned from about 700 nm in dilute states to 730 nm at higher concentrations. This significant red shift is largely attributed to the formation of dye aggregates.

In the ground state, Rh800 monomers and dimers coexist in equilibrium. The formation of H-dimers, which are nonparallel, leads to a distinct blue-shifted absorption band with a shoulder peak appearing around 630 nm as the concentration increases.

The fluorescence of Rh800 in water is attributed solely to the monomer. The S1 dimer state is extremely short-lived (approximately 3.0 ps), relaxing non-radiatively or dissociating into an excited monomer and a ground-state monomer, which explains the absence of dimer fluorescence. The fluorescence quantum yield for Rh800 in an aqueous phosphate-buffered saline (PBS) solution has been measured at 3.8%.

Fluorescence lifetime is also highly dependent on the medium. While the lifetime in PBS is a single-exponential decay of 0.68 ns, it becomes more complex in biological fluids like plasma and blood, requiring a two-decay time model for accurate fitting. This complexity indicates that Rh800 binds to components within these media, such as albumin.

Quantitative Spectral Data

The following tables summarize the key quantitative spectral properties of this compound in various relevant media.

Table 1: Spectral Properties of this compound in Different Solvents

| Solvent/Medium | Excitation Max (λex) | Emission Max (λem) | Fluorescence Lifetime (τ) | Reference(s) |

| General | 682 nm | 704 nm | - | |

| Aqueous Solution (Dilute) | ~685 nm | ~700 nm | 0.73 ns | |

| Aqueous Solution (Concentrated) | - | ~730 nm | 0.73 ns | |

| Phosphate-Buffered Saline (PBS) | 610 nm | 710 nm | 0.68 ns | |

| Human Plasma | 610 nm | 710 nm | 1.90 ns (mean) | |

| Whole Blood | 610 nm | 710 nm | 1.86 ns (mean) | |

| Ethanol | ~681 nm | ~702 nm | 2.07 ns | |

| *Values reported from a specific experimental setup for lifetime measurements. |

Table 2: Fluorescence Lifetime Components of this compound in Biological Media

| Medium | Component 1 (τ1) | Component 2 (τ2) | Mean Lifetime | Reference(s) |

| Human Plasma | 2.89 ns | 1.48 ns | 1.90 ns | |

| Whole Blood | 5.17 ns | 1.67 ns | 1.86 ns | |

| Human Serum Albumin (HSA) | 3.30 ns | 0.95 ns | 1.80 ns |

Experimental Protocols & Methodologies

Accurate characterization of this compound's spectral properties requires specific experimental considerations, particularly for biologically relevant samples.

A common procedure involves creating a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO) and subsequently diluting it to the desired working concentration (e.g., 1-20 µM) in an aqueous buffer such as PBS or serum-free cell culture medium.

For turbid solutions like whole blood or plasma, front-face illumination and detection are utilized. This geometry minimizes the inner filter effect caused by absorption and scattering from other chromophores like hemoglobin. Measurements are typically performed using a spectrofluorometer.

Frequency-domain intensity decay measurements are employed to determine fluorescence lifetimes. A typical setup involves:

-

Excitation Source: A mode-locked laser system, such as a dye laser pumped by an argon ion laser, providing picosecond pulses at a specific wavelength (e.g., 610 nm).

-

Modulation: The harmonic content of the laser pulses is used to perform measurements across a range of frequencies.

-

Detection: Emission is observed through an appropriate interference filter (e.g., 710 nm) and measured relative to a scattered light reference to determine phase angles and modulation.

-

Data Analysis: The collected frequency-response data is fitted to single or multi-exponential decay models to extract lifetime values.

Visualizing Key Processes and Workflows

The following diagrams illustrate important concepts and experimental workflows related to this compound.

References

Rhodamine 800: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, experimental applications, and underlying principles of Rhodamine 800, a near-infrared fluorescent dye with significant utility in biological research and drug development.

Core Properties and Chemical Structure

This compound is a cationic, lipophilic dye that exhibits strong fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum. Its chemical structure and key properties make it a valuable tool for various bio-imaging and sensing applications.

Chemical Structure:

-

SMILES: [O-]Cl(=O)(=O)=O.N#CC1=C2C=C3CCC[N+]4=C3C(CCC4)=C2Oc5c6CCCN7CCCc(cc15)c67

-

InChI Key: HACOCUMLBPNDIN-UHFFFAOYSA-M

The molecule's rigid xanthene core is responsible for its fluorescent properties, while the delocalized positive charge facilitates its accumulation in negatively charged cellular compartments, most notably the mitochondria.

Quantitative Data Summary

The following tables summarize the key physicochemical and spectral properties of this compound, providing a quick reference for experimental design.

| Physicochemical Properties | |

| Molecular Weight | 495.95 g/mol |

| Appearance | Dark purple to black powder |

| Solubility | Soluble in ethanol and DMSO; poorly soluble in water |

| Storage (Powder) | -20°C for up to 3 years, protected from light |

| Storage (In Solvent) | -80°C for up to 1 year |

| Spectral Properties | |

| Excitation Maximum (Methanol) | ~682 nm |

| Emission Maximum (Methanol) | ~712 nm |

| Excitation Maximum (General) | 682 nm |

| Emission Maximum (General) | 704 nm |

| Fluorescence Quantum Yield (Ethanol) | A study has proposed this compound as a reference standard for fluorescence quantum yield measurements in the deep-red emission range. |

Experimental Protocols

This section provides detailed methodologies for two key applications of this compound: mitochondrial staining in cultured cells and the detection of acetylcholine.

Mitochondrial Staining in Cultured Cells

This compound is a cell-permeant, cationic dye that accumulates in active mitochondria due to their negative membrane potential. This property allows for the visualization and assessment of mitochondrial function in living cells.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Serum-free cell culture medium

-

Suspension or adherent cells

-

Fluorescence microscope or flow cytometer

Protocol:

-

Preparation of Stock Solution (1-10 mM):

-

Dissolve the required amount of this compound powder in anhydrous DMSO to achieve a final concentration of 1-10 mM. For example, dissolve 1 mg of this compound in 201.6 µL of DMSO for a 10 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes and store at -20°C, protected from light.

-

-

Preparation of Working Solution (1-20 µM):

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in serum-free cell culture medium or PBS to the desired working concentration (typically between 1-20 µM). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

-

Cell Staining:

-

For Adherent Cells:

-

Grow cells on glass coverslips or in imaging-compatible plates to the desired confluency.

-

Aspirate the culture medium and wash the cells once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or serum-free medium.

-

Mount the coverslips or add fresh imaging medium to the plates.

-

-

For Suspension Cells:

-

Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in the this compound working solution at a density of approximately 1 x 10⁶ cells/mL.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Centrifuge the cells to remove the staining solution.

-

Resuspend the cell pellet in fresh, pre-warmed PBS or serum-free medium and repeat the wash step twice.

-

Resuspend the final cell pellet in the desired imaging buffer.

-

-

-

Imaging:

-

Fluorescence Microscopy: Observe the stained cells using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (e.g., excitation around 680 nm and emission around 710 nm).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer with a red laser for excitation and a detector suitable for far-red emission.

-

Detection of Acetylcholine via Competitive Displacement Assay

This protocol describes a fluorescence-based method for detecting acetylcholine (ACh) using a complex of this compound and p-sulfonatocalixarene. The principle involves the displacement of this compound from the calixarene cavity by ACh, leading to an increase in fluorescence.

Materials:

-

This compound

-

p-Sulfonatocalixarene

-

Acetylcholine (ACh)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Fluorometer

Protocol:

-

Preparation of Solutions:

-

Prepare a 40 nM solution of this compound in PBS.

-

Prepare a 1 mM solution of p-sulfonatocalixarene in deionized water.

-

Prepare a 350 mM solution of acetylcholine in deionized water.

-

-

Assay Procedure:

-

In a cuvette, add 3 mL of the 40 nM this compound solution.

-

Add 100 µL of the 1 mM p-sulfonatocalixarene solution to the cuvette. Mix gently. This forms the this compound-calixarene complex, which should exhibit quenched fluorescence.

-

Measure the baseline fluorescence of the complex using a fluorometer (e.g., excitation at ~680 nm, emission at ~710 nm).

-

Add microliter aliquots of the 350 mM acetylcholine solution to the cuvette under stirring.

-

After each addition, allow the solution to equilibrate for 2 minutes with continuous stirring.

-

Measure the fluorescence intensity after each addition of acetylcholine.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of the acetylcholine concentration. The increase in fluorescence is proportional to the amount of this compound displaced by acetylcholine.

-

Visualizations

The following diagrams illustrate the experimental workflow for mitochondrial staining and the principle of the acetylcholine detection assay.

References

Rhodamine 800: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Rhodamine 800, a near-infrared fluorescent dye, in dimethyl sulfoxide (DMSO) and other common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows.

Core Properties of this compound

This compound is a cationic dye known for its fluorescence emission in the near-infrared spectrum, which makes it particularly useful for biological imaging applications by minimizing autofluorescence from endogenous biomolecules[1]. Its utility in various assays, including cell staining and in vivo imaging, is highly dependent on its solubility characteristics[1][2][3].

Quantitative Solubility Data

The solubility of a fluorescent dye is a critical parameter for the preparation of stock solutions and the design of experimental protocols. The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents.

| Solvent | Molar Mass ( g/mol ) | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 83.33 mg/mL (168.02 mM) | Soluble | [1] |

| Ethanol | 46.07 | Not specified | Soluble | |

| Methanol | 32.04 | Not specified | Soluble | |

| Dimethylformamide (DMF) | 73.09 | Not specified | Soluble | |

| Water | 18.02 | < 0.1 mg/mL | Poorly soluble/Insoluble |

Note: For dissolving this compound in DMSO, sonication is often recommended to facilitate the process. When using DMSO, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact the solubility of the product.

Experimental Protocol: Determination of this compound Solubility

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound powder

-

Selected organic solvent (e.g., ethanol, methanol, DMF)

-

Sealed glass vials or flasks

-

Thermostatic shaker or magnetic stirrer

-

Centrifuge

-

Syringe and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a pre-weighed, sealed glass vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to stand at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

To further separate the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

Carefully withdraw the supernatant (the saturated solution) using a syringe, being cautious not to disturb the solid pellet.

-

Filter the collected supernatant through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

The concentration of this compound in the clear, filtered saturated solution can be determined using a suitable analytical method.

-

Spectrophotometry: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of the standard solutions and the saturated solution at the wavelength of maximum absorbance (λmax) for this compound. Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the absorbance of the saturated solution to determine its concentration from the calibration curve.

-

HPLC: A more precise method involves using a calibrated HPLC system. Develop a suitable HPLC method for this compound and create a calibration curve with standard solutions. Inject a known volume of the filtered saturated solution and determine the concentration from the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL or molarity (M), at the specified temperature.

-

Experimental Workflow and Visualization

The following diagrams illustrate common experimental workflows involving this compound.

References

Probing the Dynamics of Rhodamine 800 Dimers in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and dissociation of Rhodamine 800 dimers in aqueous environments. Understanding these molecular interactions is critical for applications ranging from fluorescence imaging and biosensing to drug delivery systems where aggregation can significantly impact efficacy and safety. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying processes to facilitate advanced research and development.

Quantitative Analysis of this compound Dimerization

The equilibrium between this compound monomers and dimers in water is a dynamic process influenced by concentration. The following tables summarize the key quantitative parameters governing this behavior, derived from spectroscopic analysis.

Table 1: Equilibrium and Kinetic Parameters of this compound in Water

| Parameter | Value | Description |

| Dimerization Equilibrium Constant (Kd) | 1.4 x 104 mol-1 dm3 | Represents the equilibrium between the monomer and dimer forms in the ground state. |

| Monomer Fluorescence Lifetime (τM) | 0.73 ns | The lifetime of the excited singlet state (S1) of the monomeric form. |

| Excited Dimer Dissociation Time Constant (τD) | 3.0 ps | The time constant for the dissociation of the excited singlet state (S1) of the dimer into an excited monomer and a ground-state monomer. |

Table 2: Spectroscopic Properties of this compound Monomer and Dimer in Water

| Species | Absorption Peak (λmax) | Fluorescence | Description |

| Monomer | ~680 nm | Emissive | Exhibits strong fluorescence, making it suitable for various imaging applications. |

| Dimer | ~630 nm and ~680 nm (double peak) | Non-emissive | The formation of a nonparallel H-dimer leads to fluorescence quenching. The absorption spectrum shows a characteristic blue-shift in one of the bands compared to the monomer. |

Experimental Protocols for Studying Dimer Formation and Dissociation

The characterization of this compound dimer dynamics relies on a combination of steady-state and time-resolved spectroscopic techniques.

Sample Preparation

-

Stock Solution: A stock solution of this compound (perchlorate salt) is prepared by dissolving the dye in HPLC-grade distilled water.

-

Concentration Series: A series of dilutions are made from the stock solution to achieve concentrations ranging from approximately 1.3 x 10-6 mol dm-3 to a saturated solution at 8.3 x 10-5 mol dm-3.

-

Cuvettes: Quartz cuvettes with appropriate path lengths (e.g., 10 mm or 100 mm) are used depending on the sample concentration to ensure optimal absorbance readings.

Steady-State UV-Visible Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.

-

Measurement: The absorption spectra of the this compound solutions are measured across a wavelength range of approximately 400 nm to 800 nm.

-

Analysis: The concentration-dependent changes in the absorption spectra are analyzed to determine the equilibrium constant for dimerization and to resolve the individual molar absorption spectra of the monomer and dimer. This is often achieved through a global fitting analysis of the spectral data.

Time-Resolved Fluorescence Spectroscopy

-

Instrumentation: A picosecond time-resolved fluorescence spectrometer is employed.

-

Excitation: The samples are excited at a wavelength where both monomer and dimer absorb (e.g., 690 nm).

-

Detection: Fluorescence decay curves are recorded at the peak emission wavelength of the monomer.

-

Analysis: The decay curves are fitted to an exponential function to determine the fluorescence lifetime of the monomeric species. The absence of a second lifetime component, even at high concentrations, indicates that the dimer is non-fluorescent.

Femtosecond Time-Resolved Absorption Spectroscopy

-

Instrumentation: A femtosecond pump-probe transient absorption spectrometer is utilized.

-

Excitation (Pump): The sample is excited with a femtosecond laser pulse at a wavelength that excites both monomers and dimers (e.g., 690 nm).

-

Probing: A broadband femtosecond white-light continuum pulse is used to probe the changes in absorption of the sample at various time delays after the pump pulse.

-

Analysis: The transient absorption spectra reveal the dynamics of the excited states. The decay of the excited dimer signal and the concomitant rise of the excited monomer signal are monitored to determine the time constant for the excited dimer dissociation.

Visualizing the Processes

The following diagrams illustrate the key relationships and workflows in the study of this compound dimerization.

Caption: Ground-state equilibrium between this compound monomer and dimer.

Caption: Excited-state dynamics of this compound monomer and dimer.

Caption: Experimental workflow for studying this compound dimerization.

Core Insights and Implications

-

Concentration is Key: The formation of this compound dimers is highly dependent on its concentration in aqueous solutions. At lower concentrations, the monomeric form predominates, which is essential for applications relying on its fluorescence.

-

Fluorescence Quenching by Dimerization: The formation of H-dimers provides a non-radiative decay pathway, effectively quenching the fluorescence. This is a critical consideration in the design of fluorescent probes and imaging agents to avoid signal loss at high concentrations.

-

Ultrafast Dissociation: The excited dimer is extremely short-lived, rapidly dissociating into an excited monomer and a ground-state monomer.[1][2] This ultrafast process, occurring on a picosecond timescale, is the primary reason for the lack of dimer fluorescence.[1][2] The fluorescence observed in aqueous solutions of this compound, regardless of concentration, originates solely from the monomeric species.[1]

-

Implications for Drug Development: For drug delivery systems utilizing this compound as a tag or a component, understanding its aggregation behavior is paramount. Dimer formation could alter the pharmacokinetic and pharmacodynamic properties of the conjugate, potentially leading to reduced efficacy or unforeseen off-target effects.

This guide provides a foundational understanding of this compound dimer formation and dissociation in water, leveraging key experimental findings. For researchers and professionals in drug development, a thorough consideration of these principles is crucial for the successful design and implementation of technologies that incorporate this versatile near-infrared dye.

References

Methodological & Application

Application Notes and Protocols for Using Rhodamine 800 in Live-Cell Mitochondrial Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 800 is a lipophilic, cationic, near-infrared (NIR) fluorescent dye employed for the visualization of mitochondria in living cells. Its utility stems from its ability to selectively accumulate in mitochondria, driven by the negative mitochondrial membrane potential (ΔΨm). In healthy, metabolically active cells, the significant negative charge within the mitochondrial matrix attracts and sequesters the positively charged this compound, leading to a strong fluorescent signal. Conversely, in apoptotic or metabolically compromised cells where the ΔΨm is dissipated, the dye fails to accumulate, resulting in a diminished signal. This potential-dependent accumulation makes this compound a valuable tool for assessing mitochondrial function and cell viability. Its emission in the near-infrared spectrum minimizes interference from cellular autofluorescence, enhancing signal-to-noise ratios.

Properties of this compound

This compound possesses distinct physicochemical and spectral properties that make it suitable for live-cell imaging applications.

| Property | Value | Source |

| Excitation Maximum (λex) | ~682-683 nm | [1] |

| Emission Maximum (λem) | ~696-712 nm (solvent dependent) | [1] |

| Molecular Weight | 495.95 g/mol | |

| Solubility | Soluble in DMSO and ethanol |

Comparative Data: this compound vs. Other Mitochondrial Dyes

The selection of a mitochondrial dye often depends on the specific experimental requirements, such as the need for fixation, concerns about phototoxicity, and the imaging instrumentation available. Below is a comparison of this compound with another common far-red mitochondrial dye, MitoTracker™ Deep Red FM.

| Feature | This compound | MitoTracker™ Deep Red FM | Key Considerations |

| Reactive Oxygen Species (ROS) Production | Has been shown to produce a similar or stronger increase in ROS-associated fluorescence upon illumination compared to other rhodamines like TMRE.[2][3] | Also demonstrates the capacity to generate ROS upon illumination, comparable in magnitude to this compound and TMRE.[2] | Both dyes can act as photosensitizers, which can be a source of phototoxicity in long-term imaging but can also be leveraged to experimentally induce mitochondrial stress. |

| Photostability | Rhodamine dyes are generally known for their good photostability, allowing for extended observation without significant signal loss. | Exhibits good photostability, suitable for time-lapse imaging. | Direct, quantitative comparisons of photobleaching rates under identical conditions are not readily available in the literature. Optimization of imaging parameters is recommended to minimize photobleaching for any fluorescent dye. |

| Signal Retention After Fixation | Retention of this compound after fixation with aldehydes like paraformaldehyde has not been consistently demonstrated and may be poor. | Contains a thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, ensuring its retention after fixation and permeabilization. | MitoTracker™ Deep Red FM is the preferred choice for experiments that require subsequent immunocytochemistry or other post-fixation processing. |